molecular formula C10H9F3 B1332088 1-Isopropenyl-4-(trifluoromethyl)benzene CAS No. 55186-75-9

1-Isopropenyl-4-(trifluoromethyl)benzene

Cat. No.: B1332088
CAS No.: 55186-75-9
M. Wt: 186.17 g/mol
InChI Key: JQIVSZSXUMTYJJ-UHFFFAOYSA-N
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Description

1-Isopropenyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3. It is characterized by the presence of an isopropenyl group and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Isopropenyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, at elevated temperatures.

Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Isopropenyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the isopropenyl group to an isopropyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropenyl-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Isopropenyl-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-Isopropenyl-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Isopropenyl-4-methylbenzene: This compound lacks the trifluoromethyl group, resulting in different chemical reactivity and properties.

    1-Isopropenyl-4-chlorobenzene: The presence of a chlorine atom instead of a trifluoromethyl group alters the compound’s electronic properties and reactivity.

    1-Isopropenyl-4-fluorobenzene: The single fluorine atom provides different steric and electronic effects compared to the trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-prop-1-en-2-yl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIVSZSXUMTYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334691
Record name 1-isopropenyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55186-75-9
Record name 1-isopropenyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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